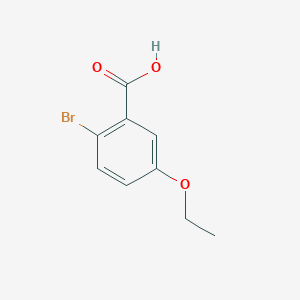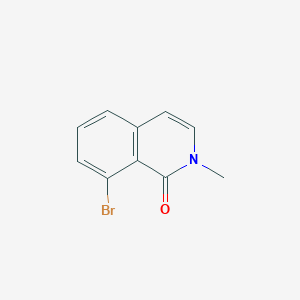
3-Bromo-9-octyl-9H-carbazole
Overview
Description
3-Bromo-9-octyl-9H-carbazole is a chemical compound with the molecular formula C20H24BrN . It is an isomer to 2-Bromo-9H-carbazole . The only difference being that 9H-carbazole is mono-brominated at the 3-position .
Synthesis Analysis
The synthesis of 3-Bromo-9H-carbazole involves a solution of N-bromosuccinimide in dimethylformamide being added dropwise to a solution of carbazole in dimethylformamide . The reaction mixture is then stirred at room temperature for 24 hours .Molecular Structure Analysis
The molecular weight of 3-Bromo-9-octyl-9H-carbazole is 358.32 g/mol . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
Blocked at the 3-position, 3-Bromo-9H-carbazole derivatives reduce the chance of being oxidized to form excimers or oligomers .Physical And Chemical Properties Analysis
3-Bromo-9-octyl-9H-carbazole is a white to light yellow solid . It has a molecular weight of 358.3 g/mol.Scientific Research Applications
OLEDs: Phosphorescent and TADF
3-Bromo-9H-carbazole: is a popular building block for synthesizing dopant or host materials used in highly efficient phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs . The octyl group in 3-Bromo-9-octyl-9H-carbazole could potentially enhance solubility and processability in organic solvents, which is beneficial for OLED fabrication.
PLEDs: Red Emission Layer
In Polymer Light-Emitting Diodes (PLEDs), copolymers derived from carbazole-based materials have been used as the emission layer. These copolymers, when blended with certain additives like PBD, show improved performance and saturated red emission at 628 nm .
Synthesis of Polycarbazoles
The high reactivity at the 3,6 position of carbazole allows for the synthesis of poly(3,6-carbazole)s and their derivatives from 9H-carbazole. Direct bromination with N-Bromo succinimide (NBS) is a common method used in this synthesis . The bromo group in 3-Bromo-9-octyl-9H-carbazole facilitates this bromination process.
Structural Optimization Studies
The structure of 9-H carbazole and its derivatives, including halogen-substituted variants, has been optimized at the B3LYP level using basis sets like 6-311G** and 6-311G(2df,p). This research demonstrates that halogen substitution does not significantly affect the structure of carbazole .
Material Research & Development
This compound is likely involved in material research and development due to its potential applications in electronic devices. Companies like MilliporeSigma offer it for scientific research purposes .
properties
IUPAC Name |
3-bromo-9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-2-3-4-5-6-9-14-22-19-11-8-7-10-17(19)18-15-16(21)12-13-20(18)22/h7-8,10-13,15H,2-6,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZRYECWBHQQAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-9-octyl-9H-carbazole | |
CAS RN |
628337-00-8 | |
| Record name | 3-Bromo-9-n-octyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone](/img/structure/B1375550.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)



![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)






![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)